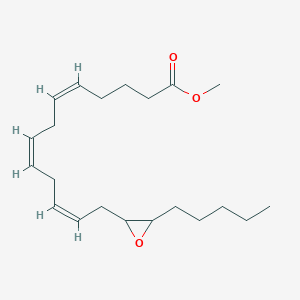
(+/-)14(15)-Epetre methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .
化学反応の分析
Types of Reactions
(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Oxidation: Leads to the formation of diols.
Reduction: Results in various reduced derivatives of the original compound.
科学的研究の応用
(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and specialized lipid-based products.
作用機序
The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
(±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.
Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.
Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.
Uniqueness
This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .
特性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
InChIキー |
MQCWCUDQEBWUAM-PHTXUDHCSA-N |
異性体SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
正規SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


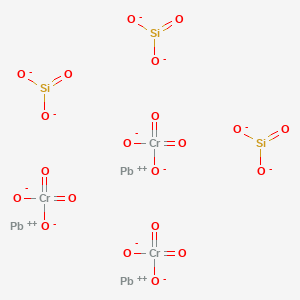
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
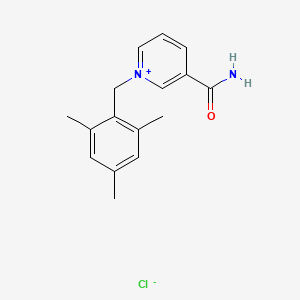
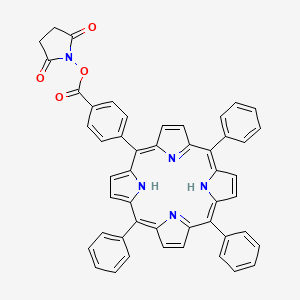

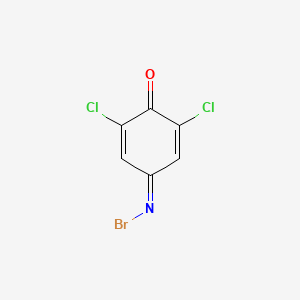
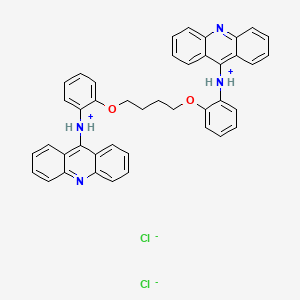
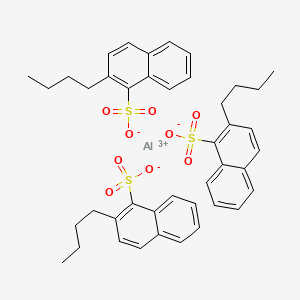
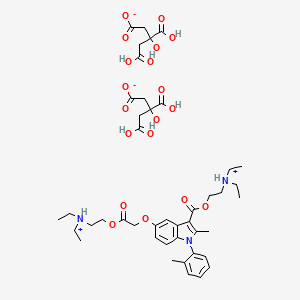
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
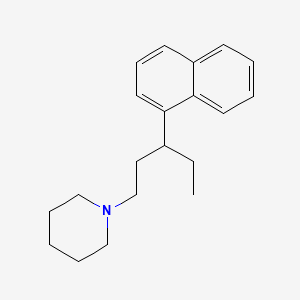
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
